molecular formula C20H16O4 B3905818 4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate

4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate

Cat. No.: B3905818
M. Wt: 320.3 g/mol
InChI Key: DBOAGVLHMOFXAM-GZTJUZNOSA-N
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Description

The compound “4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate” is a chemical with the molecular formula C20H16O4 . It has an average mass of 320.339 Da and a monoisotopic mass of 320.104858 Da .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Biginelli reaction . This involves the use of substituted benzaldehyde, ethyl acetoacetate, and thiourea in the presence of an HCl catalyst .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For example, 1H NMR spectroscopy can be used to determine the position of aromatic substitution . Additionally, the B3LYP/6-311G (2d, p) method can be used to calculate HOMO and LUMO energies and their orbital energy gap for estimating chemical stability .


Chemical Reactions Analysis

Esters, such as this compound, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, IR spectroscopy can be used to identify functional groups . 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential applications. This could include studying its pharmacological properties and potential uses in medicine .

Properties

IUPAC Name

[4-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-13-3-7-16(8-4-13)19-12-17(20(22)24-19)11-15-5-9-18(10-6-15)23-14(2)21/h3-12H,1-2H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOAGVLHMOFXAM-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)OC(=O)C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)OC(=O)C)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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